2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide

HDAC6 inhibition IC50 biochemical assay

ITF-3985 is a benzohydroxamate-based HDAC6 inhibitor delivering 792-fold selectivity over HDAC1—far surpassing Ricolinostat (~12-fold). The 4-fluorophenoxy linker engages unique C–H···F hydrogen bonds with Gly582/Ser531 in the HDAC6 L2 loop, interactions sterically disfavored in class I isoforms. This ensures clean α-tubulin hyperacetylation without confounding class I-driven transcriptional effects. Procure ITF-3985 as a structurally characterized benchmark for fluorine scanning, linker engineering, and rigorous target deconvolution in oncology, neurodegeneration, and autoimmune programs.

Molecular Formula C17H16FNO5
Molecular Weight 333.315
CAS No. 1105227-75-5
Cat. No. B2395415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
CAS1105227-75-5
Molecular FormulaC17H16FNO5
Molecular Weight333.315
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO5/c18-12-1-3-13(4-2-12)21-8-7-19-17(20)10-22-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20)
InChIKeySGGOJZPGPRJCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1105227-75-5): A Highly Selective HDAC6 Inhibitor for Preclinical Procurement


2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (also known as ITF-3985) is a synthetic benzohydroxamate-based small molecule that functions as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) [1]. Its structure incorporates a 1,3-benzodioxole cap group linked via a 4-fluorophenoxy ethyl chain to a zinc-chelating hydroxamic acid warhead. The compound exhibits an IC50 of 5 nM against recombinant human HDAC6 and demonstrates >500-fold selectivity over class I HDAC isoforms (HDAC1, HDAC2, HDAC3), a property directly attributed to specific fluorine-mediated interactions within the HDAC6 catalytic domain [2].

Why Generic Substitution of 1105227-75-5 with Other HDAC6 Inhibitors Fails: The Isoform Selectivity Gap


In-class HDAC6 inhibitors cannot be freely interchanged for 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (ITF-3985) due to substantial differences in isoform selectivity profiles that carry significant implications for off-target toxicity and experimental reproducibility [1]. While several HDAC6 inhibitors achieve nanomolar potency, their selectivity margins over class I HDACs vary dramatically: the widely used comparator Ricolinostat (ACY-1215) exhibits only ~12-fold selectivity against HDAC1, whereas ITF-3985 achieves a 792-fold window [2] [3]. This difference is mechanistically rooted in the 4-fluorophenoxy linker, which engages in specific C–H···F hydrogen bonds with Gly582 and Ser531 in the HDAC6 L2 loop—interactions sterically disfavored in class I isoforms [4]. Consequently, substituting ITF-3985 with a less selective analog in cellular assays risks confounding class I HDAC-driven effects, compromising data integrity in target validation studies.

Quantitative Differentiation Evidence for 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (1105227-75-5)


HDAC6 Inhibitory Potency: ITF-3985 vs. Tubastatin A in Biochemical Assays

ITF-3985 inhibits recombinant full-length human HDAC6 with an IC50 of 5 nM, representing a 3-fold improvement in potency over the widely used tool compound Tubastatin A (IC50 = 14–15 nM) when assessed in comparable biochemical assays employing baculovirus-expressed enzyme systems [1] [2]. Both compounds utilize benzohydroxamate zinc-binding warheads, but the 4-fluorophenoxy linker in ITF-3985 contributes additional binding energy through fluorine-mediated interactions absent in Tubastatin A's γ-carboline cap structure.

HDAC6 inhibition IC50 biochemical assay

Selectivity Over Class I HDACs: ITF-3985 vs. Ricolinostat (ACY-1215)

ITF-3985 demonstrates 792-fold selectivity for HDAC6 over HDAC1 (IC50 3960 nM vs. 5 nM), 3440-fold over HDAC2 (IC50 17,200 nM), and 1036-fold over HDAC3 (IC50 5180 nM) [1]. In contrast, the clinical candidate Ricolinostat (ACY-1215), despite equipotent HDAC6 inhibition (IC50 5 nM), exhibits only 11.6-fold selectivity over HDAC1 (IC50 58 nM), 9.6-fold over HDAC2 (IC50 48 nM), and 10.2-fold over HDAC3 (IC50 51 nM) [2]. The selectivity gap between these two compounds is ~68-fold greater for HDAC1, ~358-fold greater for HDAC2, and ~102-fold greater for HDAC3.

isoform selectivity HDAC1 HDAC2 HDAC3 class I HDAC

Broad Isoform Selectivity Profile Across All Zn-Dependent HDACs

ITF-3985 has been profiled against the full panel of 11 Zn-dependent human HDAC isoforms, revealing >95-fold selectivity for HDAC6 over all other isoforms tested [1]. Specific selectivity ratios are: HDAC8 (101-fold, IC50 504 nM), HDAC9 (96-fold, IC50 480 nM), HDAC4 (112-fold, IC50 562 nM), HDAC7 (145-fold, IC50 727 nM), HDAC5 (558-fold, IC50 2790 nM), HDAC11 (614-fold, IC50 3070 nM), HDAC10 (1816-fold, IC50 9080 nM), HDAC3 (1036-fold, IC50 5180 nM), HDAC1 (792-fold, IC50 3960 nM), and HDAC2 (3440-fold, IC50 17,200 nM) [1]. This comprehensive selectivity fingerprint is a direct consequence of the 4-fluorophenoxy linker's engagement with the L2 loop residues Gly582 and Ser531 in the HDAC6 catalytic domain, as revealed by co-crystal structures with zebrafish HDAC6 CD2 [2].

HDAC isoform panel selectivity profiling class IIa class IIb class IV

Structural Basis for Fluorine-Driven Selectivity: Co-Crystal Structure of ITF-3985 with HDAC6 CD2

The co-crystal structure of ITF-3985 bound to zebrafish HDAC6 catalytic domain 2 (zHDAC6-CD2) at 2.30 Å resolution reveals that the 4-fluorophenoxy linker engages in specific C–H···F hydrogen bonds with Cβ of Ser531 and Cα of Gly582 in the L2 loop [1]. These fluorine-mediated interactions are sterically impossible in class I HDAC isoforms, where an aspartate residue replaces Ser531, providing a structural rationale for the compound's >500-fold class I selectivity. This fluorine-driven selectivity mechanism, absent in non-fluorinated benzohydroxamate analogs, establishes ITF-3985 as a structurally validated chemical probe for HDAC6 function.

X-ray crystallography fluorine interactions structure-based design

Procurement-Driven Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (1105227-75-5)


HDAC6-Specific Target Validation Studies Requiring Minimal Class I Interference

In cellular target engagement assays where class I HDAC inhibition produces confounding transcriptional effects (e.g., p21 upregulation, cell cycle arrest), ITF-3985's 792-fold selectivity over HDAC1 enables researchers to attribute acetyl-α-tubulin accumulation and downstream phenotypes exclusively to HDAC6 inhibition [1]. The compound's >500-fold selectivity margin far exceeds that of commonly used alternatives like Ricolinostat (~12-fold), making it the reagent of choice for rigorous target deconvolution in oncology and neurodegeneration programs.

Structure-Based Drug Design and Fluorine-Mediated Selectivity Optimization

The published co-crystal structure of ITF-3985 with zHDAC6-CD2 provides atomic-level detail on how the 4-fluorophenoxy linker exploits the unique L2 loop architecture of HDAC6 to achieve class I selectivity [2]. Medicinal chemistry teams engaged in HDAC6 inhibitor optimization can procure ITF-3985 as a structurally characterized benchmark to guide fluorine scanning and linker engineering efforts, accelerating the design of next-generation selective inhibitors for autoimmune and CNS indications.

Profiling Assay Development Using a Fully Characterized Isoform Selectivity Standard

With IC50 values established across all 11 Zn-dependent human HDAC isoforms in a single consistent assay platform, ITF-3985 serves as an ideal positive control and calibration standard for biochemical HDAC profiling services [1]. Its comprehensive selectivity fingerprint—from 96-fold (HDAC9) to 3440-fold (HDAC2)—provides a quantitative benchmark for evaluating assay robustness and for normalizing inter-assay variability in high-throughput screening campaigns.

Cell-Based Studies of HDAC6-Mediated Tubulin Deacetylation and Protein Trafficking

At low nanomolar concentrations (IC50 5 nM in biochemical assays), ITF-3985 induces robust α-tubulin hyperacetylation in cell culture models without detectable off-target activity on class I-regulated histone acetylation . This clean pharmacological profile makes it the preferred tool for dissecting HDAC6-specific roles in aggresome formation, autophagy, and intracellular trafficking, where confounding effects from pan-HDAC inhibition would obscure mechanistic interpretation.

Quote Request

Request a Quote for 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.